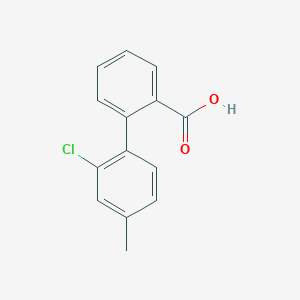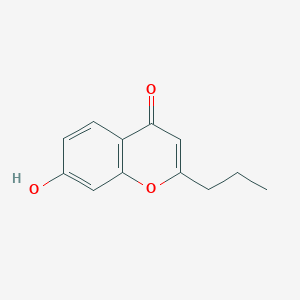
7-Hydroxy-2-propyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-2-propyl-4H-chromen-4-one (7-HPC) is a naturally occurring compound found in various plants, such as the bark of the red maple tree (Acer rubrum). It is a chromene, a type of phenolic compound, which has a variety of uses in scientific research. 7-HPC has been found to possess anti-inflammatory and antioxidant properties, as well as being a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2). In addition, 7-HPC has been shown to have anti-cancer, anti-diabetic, and anti-bacterial properties.
Applications De Recherche Scientifique
7-Hydroxy-2-propyl-4H-chromen-4-one has a wide range of scientific research applications. It has been used in the study of inflammation, cancer, diabetes, and bacterial infections. In addition, 7-Hydroxy-2-propyl-4H-chromen-4-one has been studied for its potential to inhibit the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of pro-inflammatory molecules, and thus the inhibition of COX-2 could potentially be used to reduce inflammation.
Mécanisme D'action
The exact mechanism of action of 7-Hydroxy-2-propyl-4H-chromen-4-one is not yet fully understood. However, it is believed to work by inhibiting the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of pro-inflammatory molecules, and thus the inhibition of COX-2 could potentially be used to reduce inflammation. In addition, 7-Hydroxy-2-propyl-4H-chromen-4-one has been shown to have anti-cancer, anti-diabetic, and anti-bacterial properties.
Biochemical and Physiological Effects
7-Hydroxy-2-propyl-4H-chromen-4-one has been found to possess anti-inflammatory and antioxidant properties. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. In addition, 7-Hydroxy-2-propyl-4H-chromen-4-one has been found to have anti-cancer, anti-diabetic, and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 7-Hydroxy-2-propyl-4H-chromen-4-one in laboratory experiments has several advantages. It is a naturally occurring compound, which makes it easy to obtain and relatively inexpensive to purchase. In addition, it is relatively stable and easy to work with. However, there are some limitations to using 7-Hydroxy-2-propyl-4H-chromen-4-one in laboratory experiments. It is not a very potent compound, and thus it may not be effective in some applications. In addition, it is not very soluble in water, which may limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for 7-Hydroxy-2-propyl-4H-chromen-4-one research. It could be used in the development of new drugs for the treatment of inflammation, cancer, diabetes, and bacterial infections. In addition, it could be used as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2). It could also be used to develop new antioxidants and anti-aging compounds. Finally, it could be used in the development of new materials, such as polymers and composites.
Méthodes De Synthèse
7-Hydroxy-2-propyl-4H-chromen-4-one can be synthesized using a variety of methods, including the Suzuki coupling reaction, the Wittig reaction, and the Ugi reaction. The most common method of synthesis is the Suzuki coupling reaction, which involves the reaction of an aryl halide with a palladium catalyst to form the desired product. The other methods of synthesis involve the use of organometallic reagents, such as the Wittig reagent or the Ugi reagent, which are used to form the desired product.
Propriétés
IUPAC Name |
7-hydroxy-2-propylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-3-9-7-11(14)10-5-4-8(13)6-12(10)15-9/h4-7,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILWUYVTGXMRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)C2=C(O1)C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-2-propyl-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Benzyloxy)phenyl]piperazine](/img/structure/B6328486.png)
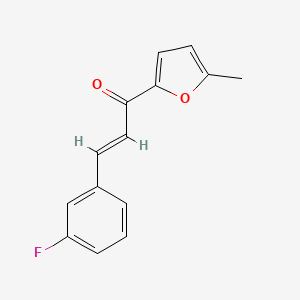
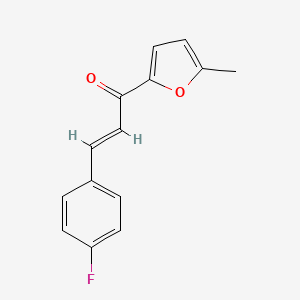
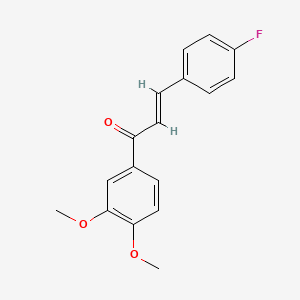
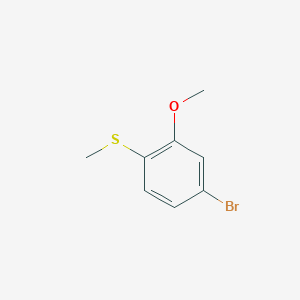
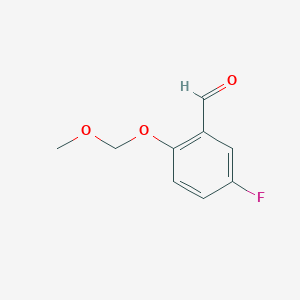
![5'-(3,5-Dicarboxyphenyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B6328543.png)

